5,7,3',4'-Tetrahydroxy-3-methoxy-8,5'-diprenylflavone
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Overview
Description
5,7,3’,4’-Tetrahydroxy-3-methoxy-8,5’-diprenylflavone is a natural flavonoid compound that can be extracted from the plant Broussonetia papyrifera. This compound has garnered significant attention due to its potent anti-proliferative effects on estrogen receptor-positive breast cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7,3’,4’-Tetrahydroxy-3-methoxy-8,5’-diprenylflavone typically involves the extraction from natural sources such as Broussonetia papyrifera. The extraction process includes solvent extraction followed by chromatographic purification to isolate the compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily obtained through natural extraction. advancements in synthetic organic chemistry may pave the way for more efficient industrial synthesis in the future.
Chemical Reactions Analysis
Types of Reactions
5,7,3’,4’-Tetrahydroxy-3-methoxy-8,5’-diprenylflavone undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: This reaction can potentially alter the flavonoid structure.
Substitution: This reaction can introduce different functional groups into the flavonoid structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydroflavonoids.
Scientific Research Applications
5,7,3’,4’-Tetrahydroxy-3-methoxy-8,5’-diprenylflavone has several scientific research applications:
Chemistry: It is used as a model compound to study flavonoid chemistry and reactivity.
Biology: It is studied for its effects on cell proliferation and apoptosis, particularly in cancer research.
Medicine: It has shown potential as an anti-cancer agent, specifically against estrogen receptor-positive breast cancer cells
Industry: Its antioxidant properties make it a candidate for use in food and cosmetic industries.
Mechanism of Action
The compound exerts its effects primarily through the down-regulation of estrogen receptor-α (ER-α) expression. This leads to the inhibition of cell proliferation in estrogen receptor-positive breast cancer cells. The molecular pathways involved include the modulation of signaling pathways that control cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- Bazedoxifene acetate
- Estradiol (cypionate)
- (S)-Equol
- β-Estradiol 17-acetate
- (E/Z)-4-Hydroxytamoxifen
Uniqueness
5,7,3’,4’-Tetrahydroxy-3-methoxy-8,5’-diprenylflavone is unique due to its potent anti-proliferative effects on estrogen receptor-positive breast cancer cells and its ability to significantly down-regulate ER-α expression . This makes it a promising candidate for further research and potential therapeutic applications.
Properties
Molecular Formula |
C26H28O7 |
---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
2-[3,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-3-methoxy-8-(3-methylbut-2-enyl)chromen-4-one |
InChI |
InChI=1S/C26H28O7/c1-13(2)6-8-15-10-16(11-20(29)22(15)30)24-26(32-5)23(31)21-19(28)12-18(27)17(25(21)33-24)9-7-14(3)4/h6-7,10-12,27-30H,8-9H2,1-5H3 |
InChI Key |
ZHPPCSQOTUZTHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C(C(=CC(=C1)C2=C(C(=O)C3=C(C=C(C(=C3O2)CC=C(C)C)O)O)OC)O)O)C |
Origin of Product |
United States |
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